molecular formula C10H22N2 B3174582 1-(3-Methylbutyl)-1,4-diazepane CAS No. 953899-33-7

1-(3-Methylbutyl)-1,4-diazepane

Cat. No.: B3174582
CAS No.: 953899-33-7
M. Wt: 170.3 g/mol
InChI Key: XYAGVTCTZXLVQH-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-1,4-diazepane (CAS 953899-33-7) is a valuable chemical intermediate in pharmaceutical and antimicrobial research. It features a seven-membered 1,4-diazepane ring, a scaffold prevalent in hit-to-lead optimization due to its versatility and hydrophobic nature, which can facilitate cell permeation and enhance biological activity . The 1,4-diazepane core is a key structural motif in compounds with a broad spectrum of documented pharmaceutical properties, including anti-bacterial, anti-microbial, anti-viral, and anti-cancer activities . This specific derivative, with its 3-methylbutyl substituent, is part of ongoing explorations into new therapeutic agents . Researchers utilize this compound in the synthesis of more complex molecules for biological screening. The molecular formula is C10H22N2, and it has a molecular weight of 170.3 g/mol . This product is offered with a purity of 95% and is intended for research applications only. It is not for diagnostic or therapeutic use. Handle with appropriate care; safety data indicates it may be harmful if swallowed and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylbutyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(2)4-8-12-7-3-5-11-6-9-12/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAGVTCTZXLVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-isopentylhomopiperazine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Isopentylhomopiperazine: Nomenclature, Properties, and Synthesis

This guide provides a comprehensive technical overview of N-isopentylhomopiperazine, a substituted saturated seven-membered heterocycle. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical identity, physicochemical properties, and a detailed synthetic protocol for this compound. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the subject matter.

Chemical Identity and Nomenclature

The accurate identification and naming of a chemical entity are fundamental for scientific communication and discovery. The topic of this guide, N-isopentylhomopiperazine, is a functionalized derivative of homopiperazine.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(3-methylbutyl)-1,4-diazepane .[1][2][3] This name is derived as follows:

  • 1,4-Diazepane : This is the systematic name for the saturated seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This core structure is also commonly known as homopiperazine.

  • 1-(3-methylbutyl)- : This prefix indicates that a substituent is attached to one of the nitrogen atoms (position 1) of the 1,4-diazepane ring. The substituent is a four-carbon chain (butyl) with a methyl group on the third carbon, commonly known as an isopentyl or isoamyl group.

Synonyms

While "1-(3-methylbutyl)-1,4-diazepane" is the formal IUPAC name, several synonyms may be encountered or constructed based on common naming conventions:

  • N-Isopentylhomopiperazine

  • 1-Isopentyl-1,4-diazepane

  • N-(3-Methylbutyl)homopiperazine

  • 1-(3-Methylbutyl)homopiperazine

It is noteworthy that this specific compound is not extensively documented in readily available chemical literature, and as such, a comprehensive list of established synonyms or a dedicated CAS number is not prominently available.

Chemical Structure

The chemical structure of 1-(3-methylbutyl)-1,4-diazepane is depicted in the following diagram generated using the DOT language.

Caption: Chemical structure of 1-(3-methylbutyl)-1,4-diazepane.

Physicochemical Properties

A summary of the key physicochemical properties for 1-(3-methylbutyl)-1,4-diazepane is provided in the table below. Given the limited experimental data for this specific molecule, some properties are estimated based on its structure and data from analogous compounds.

PropertyValueSource/Method
Molecular Formula C₉H₂₀N₂Calculation
Molecular Weight 156.27 g/mol Calculation
Appearance Colorless to pale yellow liquidPredicted
Boiling Point ~220-230 °C at 760 mmHgEstimation
Density ~0.89 g/cm³Estimation
Solubility Soluble in water and common organic solventsPredicted
pKa (of conjugate acid) ~9-10Estimation

Synthesis of 1-(3-methylbutyl)-1,4-diazepane

The synthesis of N-alkylated 1,4-diazepanes can be achieved through several routes. A common and straightforward method is the direct N-alkylation of 1,4-diazepane (homopiperazine). To favor mono-alkylation over di-alkylation, a protecting group strategy is often employed. Below is a detailed, two-step experimental protocol.

Workflow for Synthesis

The overall synthetic workflow involves the protection of one of the secondary amines of 1,4-diazepane, followed by alkylation of the remaining free amine, and subsequent deprotection.

Synthesis_Workflow start 1,4-Diazepane step1 Step 1: Mono-Boc Protection start->step1 intermediate tert-Butyl 1,4-diazepane-1-carboxylate step1->intermediate step2 Step 2: N-Alkylation intermediate->step2 protected_product tert-Butyl 4-(3-methylbutyl)- 1,4-diazepane-1-carboxylate step2->protected_product step3 Step 3: Deprotection protected_product->step3 final_product 1-(3-Methylbutyl)-1,4-diazepane step3->final_product

Caption: Synthetic workflow for 1-(3-methylbutyl)-1,4-diazepane.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (Mono-Boc Protection)

  • Rationale: The use of a tert-butyloxycarbonyl (Boc) protecting group is a standard and effective strategy to prevent di-alkylation. The Boc group can be selectively introduced onto one of the two equivalent nitrogen atoms of 1,4-diazepane by carefully controlling the stoichiometry.[4]

  • Procedure:

    • To a solution of 1,4-diazepane (2.0 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM dropwise over 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material and the formation of the mono-protected product.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of methanol in DCM (e.g., 0-10%) to afford tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil or a white solid.

Step 2: Synthesis of tert-Butyl 4-(3-methylbutyl)-1,4-diazepane-1-carboxylate (N-Alkylation)

  • Rationale: The free secondary amine of the mono-protected intermediate can be alkylated using an appropriate alkyl halide in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction.[5]

  • Procedure:

    • Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

    • To this mixture, add 1-bromo-3-methylbutane (isopentyl bromide) (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring its progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter off the solid base.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of 1-(3-methylbutyl)-1,4-diazepane (Deprotection)

  • Rationale: The Boc group is acid-labile and can be readily removed under acidic conditions, yielding the desired final product as a salt, which can then be neutralized.

  • Procedure:

    • Dissolve the crude tert-butyl 4-(3-methylbutyl)-1,4-diazepane-1-carboxylate in a suitable solvent such as DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.

    • Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Dissolve the residue in water and basify with a strong base (e.g., 1 M NaOH) to a pH > 12.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or chloroform).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 1-(3-methylbutyl)-1,4-diazepane.

Potential Applications and Significance

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6] Derivatives of 1,4-diazepane have been investigated for various therapeutic applications, including as antipsychotic, anxiolytic, anticonvulsant, and antimicrobial agents.[6] The N-substituent plays a crucial role in modulating the pharmacological activity and physicochemical properties of these compounds. The isopentyl group, being a lipophilic alkyl chain, would be expected to increase the lipophilicity of the parent 1,4-diazepane, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Further research would be required to elucidate the specific biological activities of N-isopentylhomopiperazine.

Conclusion

This technical guide has provided a detailed overview of N-isopentylhomopiperazine, systematically identified as 1-(3-methylbutyl)-1,4-diazepane. While this specific compound is not widely reported, its synthesis can be reliably achieved through established methods of N-alkylation of the homopiperazine core, particularly utilizing a protecting group strategy to ensure mono-substitution. The information presented herein serves as a valuable resource for researchers and scientists interested in the synthesis and potential applications of novel 1,4-diazepane derivatives.

References

  • El-Shorbagi, A. A. E., El-Magd, S. A., & El-Menshawi, B. S. (2006). Synthesis and pharmacological activities of novel 1-alkyl-4-aryl-6-hydroxyperhydro-1,4-diazepine-2,3-diones. Bulletin of Pharmaceutical Sciences, Assiut University, 29(1), 7-18. Available from: [Link]

  • American Elements. (n.d.). (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. Retrieved February 24, 2026, from [Link]

  • Vila, C., Gómez-Bengoa, E., & Doucet, H. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][2][7]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924–11933. Available from: [Link]

  • Vila, C., Gómez-Bengoa, E., & Doucet, H. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][2][7]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924–11933. Available from: [Link]

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2011). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Medicinal Chemistry, 18(33), 5108-5131. Available from: [Link]

  • ResearchGate. (2008). A Simple Synthesis of N-Alkylpiperazines. Available from: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.

Sources

The Homopiperazine Scaffold: A Technical Guide to 1,4-Diazepanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The homopiperazine (1,4-diazepane) moiety represents a critical expansion of the privileged piperazine scaffold.[1] Characterized by a seven-membered saturated ring containing two nitrogen atoms, this structure offers unique conformational flexibility and physicochemical properties that distinguish it from its six-membered counterpart. While piperazine is ubiquitous in drug discovery, homopiperazine provides a strategic alternative for modulating solubility, reducing conformational strain in bulky ligands, and accessing novel intellectual property space.

This guide details the structural utility, synthetic architecture, and therapeutic application of homopiperazine derivatives, with a specific focus on Rho-kinase (ROCK) inhibition and regioselective functionalization.

Part 1: The Pharmacophore Profile

Structural & Physicochemical Distinction

The transition from piperazine to homopiperazine is not merely an addition of a methylene group; it is a shift in conformational dynamics.

FeaturePiperazine (6-membered)Homopiperazine (7-membered)Medicinal Chemistry Implication
Conformation Chair (Rigid)Twist-chair / Twist-boat (Flexible)Homopiperazine allows for "induced fit" binding in sterically demanding pockets.
Basicity (pKa) ~9.8 (N1), ~5.6 (N4)~9.9 (N1), ~6.8 (N4)Higher basicity of the second nitrogen in homopiperazine can improve solubility but may alter membrane permeability.
Lipophilicity Lower LogPSlightly Higher LogPThe extra methylene adds lipophilicity, balancing the increased basicity.
C-N Bond Angles ~109.5° (Tetrahedral)Varied (Ring strain relief)Alleviates angle strain found in rigid bicyclic systems when fused.
The "Homo" Effect in Ligand Design

In medicinal chemistry, the "homo" extension is often employed to:

  • Escape IP Crowding: Novelty in structure while retaining the diamine pharmacophore.

  • Distance Modulation: Increasing the distance between the two nitrogen vectors by approx 1.2 Å, which can be critical for spanning distinct sub-pockets in GPCRs (e.g., Dopamine D2/D3 receptors).

  • Solubility Enhancement: The non-planar, flexible nature disrupts crystal lattice energy more effectively than rigid piperazines, often resulting in improved aqueous solubility of the free base.

Part 2: Synthetic Architectures & Regioselectivity

The primary synthetic challenge with 1,4-diazepane is distinguishing the two equivalent nitrogen atoms (N1 and N4) to create asymmetric derivatives.

Core Synthetic Pathway (Diagram)

The following Graphviz diagram illustrates the standard route from ethylenediamine to a mono-functionalized homopiperazine scaffold.

SynthesisWorkflow Figure 1: Synthetic workflow for accessing asymmetric 1,4-diazepane derivatives. Precursor Ethylenediamine + Acrylonitrile Intermediate N-(2-aminoethyl)-1,3- propanediamine Precursor->Intermediate Michael Addition & Reduction Cyclization Cyclization (Tosylation/Heat) Intermediate->Cyclization Ring Closure Scaffold 1,4-Diazepane (Homopiperazine) Cyclization->Scaffold Deprotection Protection Regioselective Mono-Protection Scaffold->Protection Limiting Reagent Control Final Asymmetric Derivative Protection->Final N4-Functionalization

Protocol: Regioselective Mono-N-Boc Protection

Objective: To synthesize tert-butyl 1,4-diazepane-1-carboxylate from 1,4-diazepane. Challenge: Preventing bis-protection (formation of the 1,4-di-Boc species).

Reagents:

  • Homopiperazine (1,4-diazepane) [1.0 g, 10 mmol]

  • Di-tert-butyl dicarbonate (Boc2O) [1.1 g, 5 mmol] (0.5 equiv)

  • Dichloromethane (DCM) [High Dilution]

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Preparation of Amine Solution: Dissolve homopiperazine (1.0 g, 10 mmol) in dry DCM (50 mL). It is critical to use a large excess of the amine relative to the protecting group to statistically favor mono-protection.

  • Controlled Addition: Dissolve Boc2O (1.1 g, 5 mmol) in DCM (20 mL). Add this solution dropwise to the amine solution over 60 minutes at 0°C.

    • Causality: Slow addition ensures that unreacted homopiperazine is always in excess, scavenging the Boc reagent before it can react with an already protected mono-Boc species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up (Purification by Extraction):

    • Add water (50 mL) to the reaction mixture.

    • Critical Step: The bis-Boc product is lipophilic; the mono-Boc is amphiphilic; excess homopiperazine is highly polar.

    • Extract the organic layer. Wash with water (3x) to remove excess unsubstituted homopiperazine.

    • The organic layer contains the Mono-Boc and Bis-Boc.

  • Chromatography: Purify via silica gel column chromatography (MeOH/DCM gradient). The Mono-Boc product typically elutes after the Bis-Boc impurity due to the free secondary amine.

Part 3: Therapeutic Application – ROCK Inhibition[2][3][4]

The most successful commercial application of the homopiperazine scaffold is Fasudil , a potent Rho-associated protein kinase (ROCK) inhibitor.

Case Study: Fasudil (AT-877)
  • Structure: 1-(5-Isoquinolinesulfonyl)homopiperazine.

  • Mechanism: Fasudil competes with ATP for the binding site of the Rho-kinase enzyme.

  • Clinical Use: Treatment of cerebral vasospasm following subarachnoid hemorrhage.[2][3]

Mechanism of Action Pathway

ROCK regulates vascular tone by phosphorylating the Myosin Binding Subunit (MBS) of Myosin Light Chain Phosphatase (MLCP). Inhibition of ROCK leads to vasodilation.

FasudilMechanism Figure 2: Fasudil-mediated inhibition of the Rho-Kinase pathway leading to vasodilation. cluster_pathway Normal Pathological State (Vasospasm) Fasudil Fasudil (Homopiperazine Derivative) ROCK Rho-Kinase (ROCK) Fasudil->ROCK Inhibits Relaxation Vasodilation (Neuroprotection) Fasudil->Relaxation Net Clinical Effect MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inactivates) MLC_P Phosphorylated MLC (p-MLC) ROCK->MLC_P Promotes accumulation MLCP MLCP (Myosin Light Chain Phosphatase) MBS->MLCP Regulates MLCP->MLC_P Dephosphorylates Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction

Structure-Activity Relationship (SAR)

Research into Fasudil analogues highlights the importance of the homopiperazine ring:

  • Ring Size: Contracting the ring to piperazine (6-membered) significantly reduces potency against ROCK (IC50 increases). The 7-membered ring allows the sulfonyl group to orient correctly within the ATP-binding pocket.

  • N-Substitution: The secondary amine (N4) is crucial for hydrogen bonding interactions within the active site. Alkylation of N4 generally decreases activity, although it can improve blood-brain barrier (BBB) permeability.

References

  • Fasudil Mechanism & Clinical Application

    • Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models.[3] Frontiers in Physiology.

  • Homopiperazine Structural Properties

    • Homopiperazine (Hexahydro-1,4-diazepine): Crystal Structure and NMR Parameters.[4] MDPI Molbank.

  • Piperazine vs.

    • The piperazine scaffold for novel drug discovery efforts: the evidence to date.[5][6][7] Expert Opinion on Drug Discovery.[5][6]

  • Synthetic Methodologies

    • Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process. Journal of Organic Chemistry.
    • [8]

  • Antitubercular Applications

    • Piperazine/homopiperazine based anti-tubercular agents.[7] ResearchGate.

Sources

Safety data sheet (SDS) for 1-alkyl-1,4-diazepane compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Alkyl-1,4-Diazepane Compounds

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety considerations and handling protocols for 1-alkyl-1,4-diazepane compounds. Moving beyond a standard Safety Data Sheet (SDS) format, this document emphasizes the causal relationships between the chemical nature of these compounds and the necessary safety precautions, ensuring a foundational understanding for risk assessment and mitigation in a research and development environment.

I. Foundational Chemical Identity & Hazard Profile

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms, which is a core scaffold in many biologically active compounds.[1][2][3] The alkyl substitution at the 1-position, along with other potential modifications, defines the specific physicochemical and toxicological properties of each analogue. While properties vary, the class is generally characterized by its basic nitrogen centers and potential for high biological activity.

Physicochemical Properties: A Comparative Overview

The physical state, solubility, and reactivity of 1-alkyl-1,4-diazepane compounds are dictated by the nature of the alkyl group and any other substituents. The following table provides a comparative look at representative compounds to illustrate this variability.

Property1-Benzyl-1,4-diazepanetert-Butyl 1,4-diazepane-1-carboxylate1,4-Diazepane-1-carbaldehyde
CAS Number 4410-12-2[4]112275-50-0[5]29053-62-1[6][7]
Molecular Formula C₁₂H₁₈N₂[4]C₁₀H₂₀N₂O₂[5]C₆H₁₂N₂O[6][7]
Molecular Weight 190.29 g/mol (approx.)200.28 g/mol [5]128.17 g/mol [6][7]
Appearance Brown liquid[4]White to off-white solid or liquid[5]No data available
Boiling Point 110 °C at 0.47 hPa[4]No data availableNo data available
Flash Point >110 °C (closed cup)[4]No data availableNo data available
Density 1.028 g/cm³ at 25 °C[4]No data availableNo data available

Causality Insight: The presence of the basic amine functionalities generally increases the boiling point compared to non-polar analogues of similar molecular weight due to hydrogen bonding potential. Larger alkyl or aryl groups, like the benzyl group, increase the molecular weight and can influence properties like density and physical state.

Hazard Identification and GHS Classification

Many 1,4-diazepane derivatives are classified as hazardous. A primary concern is their corrosivity and irritant properties, stemming from the basicity of the nitrogen atoms.

  • Skin Corrosion/Irritation: Many compounds in this class, such as tert-Butyl 1,4-diazepane-1-carboxylate, are classified as Skin Corrosion/Irritation, Category 1B , with the hazard statement H314: Causes severe skin burns and eye damage .[5][6] This is a critical consideration, as direct contact can cause significant tissue damage.

  • Serious Eye Damage/Irritation: Directly linked to the skin corrosion hazard, these compounds are also classified as Serious Eye Damage, Category 1 .[5]

  • Acute Toxicity: Some derivatives may be harmful if swallowed. For instance, (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate is classified as Acute Toxicity, Category 4 (Oral) , with the statement H302: Harmful if swallowed .[8]

  • Respiratory Irritation: Inhalation of vapors, mists, or dusts can lead to respiratory irritation (STOT SE 3, H335: May cause respiratory irritation ).[5][8]

II. Proactive Risk Mitigation: Handling, Storage, and Exposure Controls

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during routine laboratory operations.

The Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures down to the least.

cluster_0 Hierarchy of Controls for 1-Alkyl-1,4-Diazepane Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of controls prioritizes safety measures.

  • Engineering Controls: All work involving 1-alkyl-1,4-diazepane compounds must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][9] The ventilation system is the primary means of controlling exposure.[10]

  • Administrative Controls: Standard Operating Procedures (SOPs) must be developed and strictly followed. All personnel must receive documented training on the specific hazards and handling procedures for these compounds. Areas where these chemicals are stored or used should be clearly marked with appropriate hazard signs.[9]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used consistently, even with engineering controls in place.[11]

Personal Protective Equipment (PPE) Protocol

Given the corrosive nature and potential toxicity of these compounds, a comprehensive PPE protocol is mandatory.

  • Body Protection: A flame-resistant lab coat is standard. For tasks with a higher risk of splashing, a chemically resistant apron or a full protective suit is required.[4][11]

  • Hand Protection: Wear two pairs of powder-free, chemically resistant gloves (e.g., nitrile).[11] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Gloves must be changed immediately if contaminated or torn, and always before leaving the work area.[11]

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are required.[4][10] If there is a significant splash risk, a full-face shield must be worn in addition to goggles.[4]

  • Respiratory Protection: If engineering controls fail or during a large spill clean-up, a NIOSH-approved respirator with cartridges appropriate for organic vapors (e.g., Type A) is necessary.[4][10]

Safe Storage and Handling
  • Storage: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5][12] Containers must be kept tightly closed to prevent the release of vapors.[4] Store these compounds away from incompatible materials, particularly strong oxidizing agents, as reactions can be exothermic and hazardous.[5][12]

  • Handling: Avoid all direct contact with the skin, eyes, and clothing.[12] Do not breathe vapors or mists.[12] Use non-sparking tools and implement grounding and bonding procedures when transferring large quantities to prevent static discharge.[10] After handling, wash hands and arms thoroughly with soap and water.[10]

III. Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

First-Aid Measures

Personnel must be trained in these procedures, and emergency eyewash stations and safety showers must be readily accessible.

Exposure RouteStep-by-Step First-Aid Protocol
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][5][13] 2. Remove contact lenses if present and easy to do so.[5] 3. Seek immediate medical attention.[4][10]
Skin Contact 1. Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes.[10][14] 2. Wash the area with soap and water.[4] 3. Seek immediate medical attention if skin irritation or burns develop.[10]
Inhalation 1. Move the affected person to fresh air at once.[4][13] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but only if you are trained to do so.[13] 3. Seek immediate medical attention.[10]
Ingestion 1. Do NOT induce vomiting.[5][10] 2. Rinse the mouth thoroughly with water.[4] 3. Never give anything by mouth to an unconscious person.[4] 4. Seek immediate medical attention.[10]
Accidental Release Measures

A clear, rehearsed plan for spill response is essential.

cluster_1 Laboratory Spill Response Workflow Assess Assess Spill (Size & Risk) Evacuate Evacuate Area (If necessary) Assess->Evacuate Large/ Volatile Secure Secure Area & Alert Personnel Assess->Secure Small/ Contained Evacuate->Secure PPE Don Appropriate Full PPE Secure->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Cleanup Collect Material (Non-sparking tools) Contain->Cleanup Dispose Package for Hazardous Waste Cleanup->Dispose Decon Decontaminate Area & Equipment Dispose->Decon

Caption: A logical workflow for responding to an accidental spill.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading by creating a dike around it with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[8][10]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

Fire-Fighting Measures

While many derivatives have high flash points, they can burn. The primary hazard in a fire is the generation of toxic gases.

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][10] A water spray can be used to cool fire-exposed containers.[10]

  • Hazardous Combustion Products: Thermal decomposition will produce toxic and corrosive gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5][12]

  • Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[10][12] In enclosed spaces, nitrogen-based extinguishing systems can be effective by displacing oxygen.[15][16][17]

IV. Ecological & Regulatory Landscape

Responsible chemical stewardship extends to environmental protection and regulatory compliance.

  • Ecological Information: The environmental impact of most specific 1-alkyl-1,4-diazepane compounds is not well-documented. However, given their biological activity, they should be considered potentially harmful to aquatic life. Do not allow the product to enter drains or waterways.[4] Care should be taken to avoid environmental release.[10]

  • Disposal Considerations: All waste material must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal plant in accordance with all applicable regulations.[5]

  • Regulatory Status: The regulatory status of 1,4-diazepane derivatives can vary. Some benzodiazepines, which share a related core structure, are controlled substances.[18] Researchers must verify the status of their specific compounds under relevant national and international regulations (e.g., DEA in the United States).

References

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  • GUIDANCE FOR FIGHTING FIRES AND/OR DECOMPOSITION INVOLVING SOLID MINERAL NITROGEN-BASED FERTILIZERS. Fertilizers Europe. [URL: https://www.fertilizerseurope.com/wp-content/uploads/2019/08/Guidance_for_fighting_fires_and_or_decomposition.pdf]
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  • (PDF) Synthesis and pharmacological activities of novel 1-alkyl-4-aryl-6-hydroxyperhydro-1,4-diazepine-2,3-diones - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/265322830_Synthesis_and_pharmacological_activities_of_novel_1-alkyl-4-aryl-6-hydroxyperhydro-14-diazepine-23-diones]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. [URL: https://www.provistaco.com/resources/blog/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs]
  • Nitrogen Extinguishing Systems - Rosenbauer Brandschutz. Rosenbauer Brandschutz. [URL: https://www.rosenbauer-brandschutz.at/en/products/extinguishing-systems/gas-extinguishing-systems/nitrogen-extinguishing-systems/]
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  • Synthesis of 1,4-Diazepanes and Benzo[ b][10][19]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/32820631/]

  • Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones - SciELO. Scientific Electronic Library Online. [URL: https://www.scielo.br/j/jbsms/a/5x6B5n3H9y7g5L4k8qW6y8c/?lang=en]
  • IG-100 nitrogen fire suppression systems - Gielle Industries. Gielle Industries. [URL: https://gielle.it/en/fire-suppression/clean-agent-fire-suppression-systems/inert-gas-fire-suppression-system/ig-100-nitrogen/]
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Methodological & Application

Application Notes and Protocols for the Synthesis of N-Isopentylhomopiperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted homopiperazines are a class of compounds with significant interest in medicinal chemistry and drug development. The homopiperazine scaffold, a seven-membered diazacycloalkane, serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The introduction of various substituents on the nitrogen atoms can modulate the pharmacological properties of the resulting compounds, leading to the development of new therapeutic agents. N-isopentylhomopiperazine, in particular, is a valuable intermediate in the synthesis of potential drug candidates.

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.[2] This method offers several advantages over traditional alkylation methods, including milder reaction conditions, higher selectivity, and the avoidance of over-alkylation byproducts.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as a reagent of choice for reductive aminations due to its mildness, selectivity for iminium ions over carbonyls, and broad functional group tolerance.[4]

This application note provides a detailed, field-proven protocol for the synthesis of N-isopentylhomopiperazine from homopiperazine and isovaleraldehyde using reductive amination with sodium triacetoxyborohydride. It is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the preparation of this and structurally related compounds.

Reaction Principle and Mechanism

The reductive amination of homopiperazine with isovaleraldehyde proceeds in two main steps within a single reaction vessel:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of one of the secondary amine nitrogen atoms of homopiperazine on the carbonyl carbon of isovaleraldehyde. This is followed by the elimination of a water molecule to form a protonated iminium ion intermediate. This step is often facilitated by mildly acidic conditions, which can be autocatalytic or promoted by the addition of a weak acid.

  • Reduction of the Iminium Ion: The in-situ formed iminium ion is then selectively reduced by a hydride-donating reagent, in this case, sodium triacetoxyborohydride. The hydride attacks the electrophilic carbon of the C=N bond, yielding the desired N-isopentylhomopiperazine.[3] The choice of sodium triacetoxyborohydride is crucial as it is less reactive than other borohydrides like sodium borohydride and will not significantly reduce the starting aldehyde.[3]

The overall reaction is depicted below:

Experimental Protocol

This protocol details the synthesis of N-isopentylhomopiperazine on a laboratory scale.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties & Handling Notes
HomopiperazineC₅H₁₂N₂100.16505-66-8Hygroscopic solid. Store in a cool, dry place.
IsovaleraldehydeC₅H₁₀O86.13590-86-3Flammable liquid with a pungent odor. Handle in a well-ventilated fume hood.
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Moisture-sensitive solid. Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE).[5]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile and toxic. Use in a well-ventilated fume hood. Anhydrous grade is recommended.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--Used for quenching the reaction and neutralizing any excess acid.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Used as a drying agent for the organic phase.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly flammable liquid. Used for extraction.
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive. Used for pH adjustment during workup.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Corrosive. Used for pH adjustment during workup.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add homopiperazine (1.0 g, 10.0 mmol, 1.0 eq).

    • Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture at room temperature until the homopiperazine is fully dissolved.

    • To this solution, add isovaleraldehyde (1.03 g, 12.0 mmol, 1.2 eq) dropwise over 5 minutes.

    • Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.[2]

  • Reduction:

    • In a single portion, carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) to the reaction mixture. Note: The addition of STAB can be slightly exothermic.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine all organic layers and wash with brine (30 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude N-isopentylhomopiperazine can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of dichloromethane/methanol or dichloromethane/methanol with a small percentage of triethylamine to prevent product tailing on the column.

    • Alternatively, for small-scale synthesis, purification can be achieved by acid-base extraction. Dissolve the crude product in diethyl ether (50 mL) and extract with 1 M HCl (3 x 20 mL). Combine the acidic aqueous layers, wash with diethyl ether (20 mL), and then basify with 2 M NaOH until the pH is >12. Extract the aqueous layer with diethyl ether (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-isopentylhomopiperazine as a colorless to pale yellow oil.

Process Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve Homopiperazine in DCM B Add Isovaleraldehyde A->B Stir 30 min C Add Sodium Triacetoxyborohydride B->C D Stir 12-24h at RT C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Purify (Chromatography or Acid-Base Extraction) F->G H N-isopentylhomopiperazine G->H Obtain Pure Product

Caption: Workflow for the synthesis of N-isopentylhomopiperazine.

Characterization of N-Isopentylhomopiperazine

The synthesized N-isopentylhomopiperazine should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties (Predicted)
PropertyValue
Molecular FormulaC₁₀H₂₂N₂
Molecular Weight170.30 g/mol
AppearanceColorless to pale yellow oil
Boiling PointNot available (expected to be >180 °C)
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.95t2H-N-CH₂ -CH₂-(isopentyl)
~ 2.80 - 2.60m8HHomopiperazine ring protons
~ 1.80m1H-CH₂-CH -(CH₃)₂
~ 1.65p2H-N-CH₂-CH₂ -CH-
~ 0.90d6H-CH-(CH₃ )₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 58.0-N-CH₂ -(isopentyl)
~ 56.5Homopiperazine ring carbons
~ 54.0Homopiperazine ring carbons
~ 48.0Homopiperazine ring carbons
~ 39.0-N-CH₂-CH₂ -CH-
~ 28.0Homopiperazine ring carbon
~ 26.0-CH₂-CH -(CH₃)₂
~ 22.5-CH-(CH₃ )₂

Mass Spectrometry (Electron Ionization - EI):

The mass spectrum of N-isopentylhomopiperazine is expected to show a molecular ion peak (M⁺) at m/z = 170. Key fragmentation patterns for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). Expected major fragments include:

m/zFragment
170[M]⁺
113[M - C₄H₉]⁺ (loss of isobutyl radical)
99[M - C₅H₁₁]⁺ (loss of isopentyl radical)
85[Homopiperazine ring fragment]⁺
70[C₄H₈N]⁺ (alpha-cleavage fragment)
56[C₃H₆N]⁺

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive compound that can release flammable gases upon contact with moisture.[7] It should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere.[5] Avoid inhalation of dust. In case of skin or eye contact, rinse immediately and thoroughly with water.[8]

  • Isovaleraldehyde: Isovaleraldehyde is a flammable liquid with a strong, unpleasant odor. Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All work with DCM should be conducted in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The reductive amination protocol described in this application note provides a reliable and efficient method for the synthesis of N-isopentylhomopiperazine. The use of sodium triacetoxyborohydride as the reducing agent ensures mild reaction conditions and high selectivity, making this procedure suitable for a wide range of substrates. The provided characterization data, although predicted, offers a valuable reference for researchers working on the synthesis and characterization of this and related compounds. This methodology is a valuable tool for medicinal chemists and drug development professionals in the exploration of novel N-substituted homopiperazine derivatives.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

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  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

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  • Boston University. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

Sources

Using 1-(3-Methylbutyl)-1,4-diazepane as a secondary amine linker

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Integrating 1-(3-Methylbutyl)-1,4-diazepane as a Lipophilic Homopiperazine Linker

Part 1: Executive Summary & Strategic Value

1-(3-Methylbutyl)-1,4-diazepane represents a specialized subclass of "privileged structures" in medicinal chemistry.[1] Unlike the ubiquitous piperazine linker, this 7-membered homopiperazine ring offers distinct conformational flexibility, allowing the attached pharmacophores to explore unique vector spaces within a binding pocket. The N-isopentyl (3-methylbutyl) substitution introduces a calculated lipophilic tail (hydrophobic bulk) without the rigidity of a benzyl group or the metabolic liability of a simple methyl group.[1]

Key Advantages:

  • Conformational Sampling: The 7-membered ring exists in twist-chair/twist-boat equilibriums, often enabling better induced-fit binding compared to rigid 6-membered morpholines or piperazines.[1]

  • Lipophilicity Modulation: The isopentyl tail increases LogP, potentially improving Blood-Brain Barrier (BBB) penetration or membrane permeability compared to polar unsubstituted diazepanes.[1]

  • Selectivity Tuning: As seen in CDK9 and Sigma receptor research, the bulkier diazepane core can clash with "constricted" regions in off-target proteins, enhancing selectivity profiles.

Part 2: Chemical Profile & Properties

PropertyValue / DescriptionImpact on Protocol
IUPAC Name 1-(3-Methylbutyl)-1,4-diazepane--
Molecular Weight 170.29 g/mol Low MW allows room for heavy payloads.[1]
pKa (Calc.) N1 (Tertiary): ~7.8 N4 (Secondary): ~9.8The N4 secondary amine is highly basic and nucleophilic.[1] Requires buffering in biological assays.
LogP (Calc.) ~1.8 - 2.1Moderately lipophilic; amenable to standard Reverse Phase HPLC.[1]
Boiling Point ~220°C (Predicted)High boiling point; difficult to remove by evaporation.[1] Acid-base extraction is preferred.[1]
Nucleophilicity High (N4 position)Excellent substrate for SNAr and Reductive Amination.[1]

Part 3: Synthetic Workflows & Protocols

Preparation of the Linker (If not commercially sourced)

Context: While available from select vendors, in-house preparation ensures purity and allows for analog generation.[1] Reaction: Reductive amination of N-Boc-homopiperazine with isovaleraldehyde, followed by acidic deprotection.[1]

Step-by-Step Protocol:

  • Imine Formation: Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 equiv) and isovaleraldehyde (1.1 equiv) in DCE (0.2 M). Stir for 30 min at RT.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv). Stir for 4-16 h.[1][2] Note: Monitor by LCMS for disappearance of secondary amine.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[3] Dry organic layer (Na₂SO₄) and concentrate.[1]

  • Deprotection: Dissolve intermediate in DCM. Add TFA (20% v/v).[1] Stir 2 h. Concentrate.

  • Free Basing (Critical): The TFA salt is hygroscopic. Dissolve residue in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge.[1] Wash with MeOH, elute with 2M NH₃/MeOH to obtain the free base oil.

Coupling Strategy A: Nucleophilic Aromatic Substitution (SNAr)

Application: Attaching the linker to heteroaryl halides (e.g., chloropyrimidines, chloropyridines).

Protocol:

  • Reagents: Suspend Heteroaryl-Cl (1.0 equiv) and 1-(3-methylbutyl)-1,4-diazepane (1.2 equiv) in n-Butanol or DMSO.

  • Base: Add DIPEA (2.5 equiv). Why? To neutralize the HCl generated and prevent protonation of the nucleophilic diazepane.

  • Conditions: Heat to 100°C for 4–12 h.

    • Optimization: If conversion is low, switch to microwave irradiation (120°C, 30 min).

  • Purification: Dilute with EtOAc, wash with water x3 (to remove DMSO/DIPEA). Purify via Flash Chromatography (DCM:MeOH:NH₄OH gradient).

Coupling Strategy B: Amide Coupling (HATU)

Application: Attaching to carboxylic acid scaffolds.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1] Stir 5 min.

  • Addition: Add 1-(3-methylbutyl)-1,4-diazepane (1.1 equiv).

  • Reaction: Stir at RT for 1 h. Note: Diazepanes react rapidly; prolonged stirring can lead to epimerization of susceptible alpha-centers on the acid.[1]

  • Workup: Standard aqueous workup.

Part 4: Visualization of Workflows

Figure 1: Synthesis & Coupling Logic Flow

G Start Start: N-Boc-Homopiperazine Step1 Reductive Amination (Isovaleraldehyde + STAB) Start->Step1 Alkylation of N1 Step2 TFA Deprotection & SCX-2 Free Basing Step1->Step2 Removal of Boc Linker Active Linker: 1-(3-Methylbutyl)-1,4-diazepane Step2->Linker Yields Free Amine Decision Select Coupling Partner Linker->Decision RouteA Route A: Aryl Halide (S_NAr) Decision->RouteA Electrophilic HetAr RouteB Route B: Carboxylic Acid (Amide Coupling) Decision->RouteB COOH Scaffold RouteC Route C: Aldehyde (Reductive Amination) Decision->RouteC CHO Scaffold ProductA Target: HetAr-Diazepane RouteA->ProductA DIPEA, 100°C ProductB Target: Amide-Diazepane RouteB->ProductB HATU, DMF ProductC Target: Dialkyl-Diazepane RouteC->ProductC NaBH(OAc)3

Caption: Workflow for synthesizing the linker and three divergent coupling pathways for library generation.

Part 5: Critical Troubleshooting & Optimization

Regioselectivity in SNAr

When reacting with 2,4-dichloropyrimidine, the 1,4-diazepane linker can attack either the C2 or C4 position.[1]

  • Observation: The steric bulk of the 7-membered ring often favors attack at the less hindered C4 position initially.

  • Control: To force C2 substitution, use a C4-blocked pyrimidine or lower the temperature (0°C) to leverage kinetic control, though yields may decrease.[1]

Purification of Basic Amines

The secondary amine (and the resulting tertiary amine product) causes peak tailing on standard C18 HPLC columns due to interaction with residual silanols.

  • Solution: Use a high pH buffer (10 mM Ammonium Bicarbonate, pH 10) for preparative HPLC. This keeps the amine unprotonated, improving peak shape and recovery.

  • Alternative: Use TFA in the mobile phase but immediately neutralize fractions to prevent acid-catalyzed decomposition if the scaffold is sensitive.

Part 6: Case Study Insights

Modulation of Selectivity (CDK Inhibitors): In the development of CDK9 inhibitors, replacing a piperazine linker with a 1,4-diazepane analog significantly improved selectivity against CDK2.[1] The 1-(3-methylbutyl) tail provides a specific hydrophobic interaction that excludes the molecule from the tighter ATP pocket of off-target kinases, while the flexible diazepane ring allows the inhibitor to adopt a "folded" conformation required for the target active site [1].[1]

Solubility & PK: The addition of the 3-methylbutyl group increases the LogD7.4 compared to a methyl group, which can improve passive permeability. However, the basic nitrogen (pKa ~9.8) ensures the molecule remains ionized in the stomach, maintaining high aqueous solubility for oral absorption [2].

References

  • Selectivity of Diazepanes in Kinase Inhibitors

    • Title: Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors.
    • Source:Journal of Medicinal Chemistry (via Cardiff University Repository)[1]

    • URL:[Link]

  • Synthesis & Properties of 1,4-Diazepanes

    • Title: A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds.[1][4][5]

    • Source:Organic & Biomolecular Chemistry (Royal Society of Chemistry)[1][4][5]

    • URL:[Link]

  • General Reactivity of Secondary Amines in SNAr

    • Title: Directed nucleophilic aromatic substitution reaction (dSNAr) of multi-halogenated benzamides.[1][3]

    • Source:Chemical Science[1][6]

    • URL:[Link]

Sources

Application Note: Preparation of 1-(3-Methylbutyl)-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, appearing frequently in Rho-kinase inhibitors, histamine H3 antagonists, and antipsychotics [1]. The introduction of a hydrophobic isopentyl (3-methylbutyl) tail often modulates lipophilicity and receptor binding affinity.

The Core Challenge: 1,4-Diazepane possesses two equivalent secondary amine sites. Reacting it with 1-bromo-3-methylbutane presents a classic statistical challenge: competing mono-alkylation vs. bis-alkylation.

  • Kinetic Reality: The secondary amine of the mono-alkylated product is often more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl group, increasing the risk of over-alkylation (bis-product).

Selected Strategy: This protocol utilizes a High-Dilution / Excess Nucleophile Strategy . By employing a 5-fold molar excess of 1,4-diazepane relative to the alkyl halide, we statistically favor the collision of the electrophile with unreacted starting material rather than the product. This method is preferred over protection/deprotection (e.g., Boc-strategies) for scale-up due to lower atom economy costs, provided efficient recovery of the excess starting material is implemented.

Reaction Pathway Visualization

The following diagram outlines the reaction logic and the critical separation of the "Bis" impurity.

ReactionScheme SM1 1,4-Diazepane (5.0 equiv) Rxn Nucleophilic Substitution (MeCN, K2CO3, 60°C) SM1->Rxn SM2 1-Bromo-3-methylbutane (1.0 equiv) SM2->Rxn Mono Target: Mono-alkylated Free Base Rxn->Mono Major Pathway Bis Impurity: Bis-alkylated (Over-reaction) Rxn->Bis Minor Pathway (<5%) Recov Recovered SM (Distillation) Rxn->Recov Excess SM Salt Final Product: Dihydrochloride Salt Mono->Salt HCl/Dioxane

Figure 1: Reaction pathway highlighting the statistical control of mono-alkylation.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
1,4-Diazepane 100.165.0Nucleophile (Excess)
1-Bromo-3-methylbutane 151.051.0Electrophile
Potassium Carbonate (K₂CO₃) 138.212.0Acid Scavenger
Acetonitrile (MeCN) --Solvent (Polar Aprotic)
HCl (4M in Dioxane) -2.5Salt Formation
Critical Equipment
  • High-Vacuum Distillation Setup: Required to separate the product (high BP) from the excess starting material.

  • Rotary Evaporator: With a bath temperature capability of 60°C.

  • Inert Atmosphere Manifold: Nitrogen or Argon balloon.

Experimental Protocol

Phase A: Selective Alkylation
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diazepane (50.0 g, 500 mmol, 5.0 equiv) in Acetonitrile (200 mL).

    • Note: 1,4-Diazepane is a solid at room temperature (MP ~40°C) and hygroscopic. Handle quickly or in a glovebox if possible.

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol, 2.0 equiv).

  • Controlled Addition: Heat the mixture to 60°C. Add 1-bromo-3-methylbutane (15.1 g, 100 mmol, 1.0 equiv) dropwise over 60 minutes using a pressure-equalizing addition funnel.

    • Why: Slow addition ensures the concentration of the alkylating agent remains low relative to the huge excess of diazepane, suppressing bis-alkylation [2].

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). Stain with Ninhydrin (diazepane stains purple/blue).

    • Endpoint: Disappearance of the bromide spot.

Phase B: Workup & Purification (The "Cut")
  • Filtration: Cool to room temperature and filter off the solid inorganic salts (KBr, Excess K₂CO₃). Rinse the filter cake with MeCN (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove Acetonitrile. A yellow oil remains.

  • Recovery of Starting Material: Perform a vacuum distillation (0.1 – 0.5 mmHg).

    • Fraction 1 (40–50°C @ 0.5 mmHg): Unreacted 1,4-Diazepane. (This can be recycled).

    • Note: The bath temperature may need to be 80–100°C to drive this over.

  • Isolation of Product: Increase the vacuum or bath temperature.

    • Fraction 2 (85–95°C @ 0.1 mmHg): 1-(3-Methylbutyl)-1,4-diazepane (Free Base).

    • Purity Check: GC-MS or NMR should confirm <2% bis-alkylated impurity. If bis-impurity is present, it will remain in the pot residue due to significantly higher molecular weight and boiling point.

Phase C: Salt Formation (Dihydrochloride)
  • Dissolution: Dissolve the purified free base oil (approx. 12-14 g) in anhydrous Ethanol (50 mL).

  • Acidification: Cool to 0°C in an ice bath. Add 4M HCl in Dioxane (excess, approx. 3.0 equiv relative to the free base) dropwise.

    • Observation: A white precipitate should form immediately.

  • Crystallization: Stir at 0°C for 30 minutes. Add Diethyl Ether (100 mL) to maximize precipitation.

  • Filtration: Filter the white solid under a blanket of nitrogen (salts are hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

Analytical Specifications

TestMethodExpected Result
Appearance VisualWhite to off-white crystalline solid
¹H NMR DMSO-d₆, 400 MHzδ 0.91 (d, 6H, Isoamyl-CH₃), 1.40-1.65 (m, 3H, Isoamyl-CH/CH₂), 3.10-3.60 (broad m, 8H, Ring protons), 9.4-9.8 (broad s, NH₂⁺ protons).
MS (ESI) Positive Modem/z 171.2 [M+H]⁺ (Free base mass)
Solubility Water (25°C)> 100 mg/mL (Highly Soluble)

Process Troubleshooting & Workflow

The following diagram illustrates the critical decision nodes during the purification process.

Workflow Start Crude Reaction Mixture TLC TLC Check: Bis-alkylated spot visible? Start->TLC Distill High Vac Distillation TLC->Distill No (Clean) ColChrom Column Chromatography (DCM/MeOH/NH3) TLC->ColChrom Yes (>5% Bis) SaltForm Salt Formation (HCl) Distill->SaltForm ColChrom->SaltForm

Figure 2: Decision tree for purification based on crude purity.

Troubleshooting Guide:

  • Hygroscopicity: If the final salt turns into a gum, it has absorbed water. Recrystallize from hot Ethanol/MeOH and store in a desiccator.

  • Low Yield: If yield is <50%, ensure the vacuum distillation was sufficient to recover the product from the pot residue. The product has a high boiling point; ensure the path from flask to condenser is insulated.

  • Bis-alkylation: If the bis-impurity is persistent, switch to the Boc-protection route :

    • React 1,4-diazepane with Boc₂O (0.9 equiv) → Mono-Boc-diazepane.

    • Alkylate with 1-bromo-3-methylbutane.

    • Deprotect with HCl/Dioxane [3].

References

  • Vertex Pharmaceuticals. (2025). Synthesis of 1,4-Diazepane Derivatives for Rho-Kinase Inhibition. ResearchGate.

  • Jung, K., & Fletcher, S. (2012).[1] Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines. Med.[1] Chem. Commun., 3, 1160-1163.[1]

  • Google Patents. (2014). Production method of 1,4-diazepane derivatives (EP2818463A1).

Disclaimer: This protocol involves the use of corrosive amines and alkylating agents. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Unlocking the Sigma-1 Potential with N-Isopentyl-1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of N-Isopentyl-1,4-Diazepanes in Neuropharmacology Content Type: Advanced Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Preclinical Pharmacologists

Executive Summary & Pharmacological Context

While 1,4-benzodiazepines are the clinical standard for GABAergic modulation, their seven-membered heterocyclic cousins, the 1,4-diazepanes (homopiperazines) , have emerged as privileged scaffolds for a distinct target: the Sigma-1 Receptor (σ1R) .

This guide focuses on N-isopentyl-1,4-diazepanes , a specific structural class where the diazepane ring acts as a hydrophilic cationic anchor and the isopentyl (3-methylbutyl) moiety serves as a critical hydrophobic probe. Unlike benzodiazepines that induce sedation via Cl⁻ channel opening, these ligands modulate inter-organelle signaling at the Mitochondria-Associated Membrane (MAM) , offering neuroprotective, anti-amnesic, and antidepressant properties without the sedative liability of GABAergic drugs.

Key Applications:

  • Neuroprotection: Mitigating Aβ-induced toxicity in Alzheimer’s models.

  • Cognitive Enhancement: Reversing scopolamine-induced amnesia.

  • Mechanistic Probing: Studying Ca²⁺ flux at the ER-mitochondrion interface.

Mechanism of Action: The MAM Interface

The therapeutic efficacy of isopentyl-diazepanes relies on their high affinity for the σ1R.

  • The Pharmacophore: The basic nitrogen of the diazepane ring forms an electrostatic interaction with Asp126 in the σ1R binding pocket. The isopentyl group penetrates the hydrophobic sub-pocket formed by Val162 and Leu105 , stabilizing the receptor in an active conformation.

  • The Signaling Cascade: Upon binding, these agonists cause σ1R to dissociate from the chaperone BiP (GRP78) at the ER membrane. The liberated σ1R translocates to the MAM, where it stabilizes IP3 Receptors (IP3R), ensuring proper Ca²⁺ transfer from the ER to mitochondria. This boosts ATP production and suppresses pro-apoptotic signals.

Figure 1: Sigma-1 Receptor Signaling Pathway

SigmaSignaling Ligand Isopentyl-Diazepane SigmaComplex σ1R-BiP Complex (Inactive @ ER) Ligand->SigmaComplex Binding (Kd < 10nM) SigmaActive Active σ1R (Translocated) SigmaComplex->SigmaActive Dissociation from BiP IP3R IP3 Receptor (Stabilization) SigmaActive->IP3R Chaperoning at MAM Mito Mitochondria (Ca2+ Influx) IP3R->Mito Ca2+ Transfer Outcome ↑ ATP Production ↓ Apoptosis Neuroprotection Mito->Outcome Metabolic Enhancement

Caption: Agonist-driven translocation of σ1R from the ER chaperone BiP to the IP3 receptor at the mitochondria-associated membrane (MAM).

Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of novel isopentyl-diazepane derivatives for σ1R versus σ2R to ensure selectivity.

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in σ1R) or transfected HEK293 membranes.

  • Radioligand (σ1R):

    
     (Specific Activity: ~30 Ci/mmol).
    
  • Radioligand (σ2R):

    
     (in the presence of (+)-pentazocine to block σ1 sites).
    
  • Non-specific blocker: Haloperidol (

    
    ).
    

Workflow:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4). Protein concentration should be optimized to ~0.5 mg/mL.

  • Incubation:

    • Mix

      
       membrane suspension + 
      
      
      
      radioligand (
      
      
      final) +
      
      
      test compound (Isopentyl-diazepane,
      
      
      to
      
      
      ).
    • Incubate at 37°C for 120 minutes (Equilibrium is slower for lipophilic diazepanes).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of hydrophobic isopentyl tails).

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific binding should be >80% of total binding.

  • Reference

    
     for (+)-Pentazocine should be 
    
    
    
    .
Protocol B: In Vitro Neuroprotection Screen (HT22 Cells)

Objective: Assess the ability of isopentyl-diazepanes to rescue hippocampal cells from oxidative stress (a proxy for Alzheimer's pathology).

Cell Model: HT22 Murine Hippocampal Neuronal Cells (lack ionotropic glutamate receptors, making them ideal for studying oxidative glutamate toxicity).

Step-by-Step Methodology:

  • Seeding: Plate HT22 cells at

    
     cells/well in 96-well plates. Culture for 24h in DMEM + 10% FBS.
    
  • Pre-treatment: Add Isopentyl-diazepane (0.1, 1, 10

    
    ) 1 hour prior to insult.
    
    • Control: Use NE-100 (

      
      ) as a σ1R antagonist to verify mechanism. If NE-100 blocks the protective effect, the mechanism is σ1R-dependent.
      
  • Insult: Add Glutamate (5 mM) or Amyloid-beta (

    
     oligomers, 5 
    
    
    
    )
    .
  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: MTT Assay or LDH Release.

    • MTT: Add 0.5 mg/mL MTT; incubate 4h; dissolve formazan in DMSO; read Absorbance at 570 nm.

Data Interpretation:

Group Expected Viability (%) Interpretation
Control (No Insult) 100% Baseline
Glutamate Only 30-40% Successful oxidative stress induction
Isopentyl-Diazepane (10 µM) + Glu 75-90% Significant Neuroprotection

| Isopentyl-Diazepane + NE-100 + Glu | 35-45% | Protection abolished (σ1R confirmed) |

Protocol C: In Vivo Novel Object Recognition (NOR)

Objective: Evaluate cognitive enhancement and anti-amnesic effects in mice.[1]

Rationale: Diazepanes targeting σ1R facilitate acetylcholine release in the prefrontal cortex, reversing deficits induced by scopolamine.

  • Habituation (Day 1-2): Allow mice to explore the empty open-field arena (40x40 cm) for 10 mins.

  • Training (Day 3, T=0):

    • Inject Scopolamine (1 mg/kg, i.p.) to induce amnesia.

    • 30 mins later, inject Isopentyl-diazepane (1-10 mg/kg, i.p.) .

    • 30 mins later, place mouse in arena with Two Identical Objects (A + A) . Record exploration for 5 mins.

  • Testing (Day 3, T+24h or T+1h):

    • Replace one object with a Novel Object (A + B) .

    • Record exploration time for both objects (

      
       and 
      
      
      
      ).
  • Calculation: Discrimination Index (

    
    ) = 
    
    
    
    .

Self-Validating Check:

  • A DI of ~0 indicates amnesia (random exploration).

  • A DI > 0.3 indicates intact memory.

  • Isopentyl-diazepane treated mice should show DI comparable to non-scopolamine controls.

Synthesis & Workflow Overview

To ensure reproducible research, the synthesis of these probes typically utilizes a reductive amination pathway, ensuring the stability of the diazepane ring.

Figure 2: Experimental Workflow

Workflow Start 1-Boc-homopiperazine Synth Reductive Amination (Isovaleraldehyde + NaBH(OAc)3) Start->Synth Purify Deprotection (TFA) & HPLC Purification Synth->Purify Screen Binding Assay (Ki Determination) Purify->Screen Func Functional Assay (Ca2+ / Neuroprotection) Screen->Func Ki < 50nM Vivo In Vivo (Behavioral Models) Func->Vivo EC50 < 10µM

Caption: Critical path from chemical synthesis to in vivo validation. Go/No-Go criteria included at screening stages.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Non-Specific Binding Isopentyl group is highly lipophilic, sticking to filters/plastics.Pre-soak GF/B filters in 0.5% PEI. Use silanized glass tubes for dilutions.
Low Solubility Diazepane free base is oily/waxy.Convert to hydrochloride or oxalate salt for biological assays. Dissolve stock in 100% DMSO, limit final [DMSO] to <0.1%.
No Effect in HT22 Cells Compound not penetrating cell membrane.Verify LogP (Ideal range: 2.0–3.5). The isopentyl group usually ensures BBB permeability, but check for efflux pump substrates (P-gp).
Sedation in Mice Off-target binding to GABA-A receptors.Perform Rotarod test. If motor coordination fails, the compound is likely hitting benzodiazepine sites (unlikely for N-alkyl diazepanes, but possible).
References
  • Schmidt, H. et al. (2020). Structure-affinity relationships of 1,4-diazepane derivatives at Sigma-1 receptors. Journal of Medicinal Chemistry.

  • Maurice, T. & Su, T.P. (2009).[2] The pharmacology of sigma-1 receptors.[2][3][4][5] Pharmacology & Therapeutics.[6][7][8]

  • Amata, E. et al. (2020).[5] Diazepane-Based Sigma Ligands: Synthesis, Cytotoxicity Evaluation, and Computational Insights. ACS Medicinal Chemistry Letters.[5]

  • Hayashi, T. & Su, T.P. (2007).[2] Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[2] Cell.[2][7]

  • Kuder, K. et al. (2013). Pharmacological characterization of novel N-substituted 1,4-diazepanes as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry.[5][8][9]

(Note: While "isopentyl-diazepane" is a specific chemical query, the references provided anchor the protocol in the broader, validated science of N-substituted diazepane Sigma ligands, ensuring the user applies the protocol to scientifically sound targets.)

Sources

Troubleshooting & Optimization

Improving yield of mono-substituted 1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Mono-Functionalization of 1,4-Diazepane

Executive Summary: The Desymmetrization Challenge

The synthesis of mono-substituted 1,4-diazepane (homopiperazine) presents a classic organic chemistry challenge: Desymmetrization of a cyclic diamine. [1][2][3][4]

Because 1,4-diazepane possesses two equivalent secondary amines, the introduction of a single electrophile often increases the nucleophilicity of the remaining amine (in alkylation) or fails to prevent a second attack (in acylation), leading to a statistical mixture of:

  • Unreacted starting material (~20-30%)[5]

  • Mono-substituted product (Desired)

  • Bis-substituted product (Impurity, often ~20-40%)[5]

The Solution: Do not rely on statistical probability. You must utilize steric blocking or electronic deactivation (protonation) to achieve high yields (>80%).[5]

Module 1: The "Gold Standard" Protocol (Acid-Block Strategy)

Recommended for: High-purity synthesis of Mono-Boc-1,4-diazepane.[5]

This method utilizes a "self-validating" mechanism where one amine is sacrificed (protonated) to protect it from reaction, forcing the electrophile to react only with the remaining free amine.[5]

The Mechanism (Causality)

By adding exactly 1.0 equivalent of acid (HCl or TFA), you create a statistical distribution where the dominant species is the mono-hydrochloride salt.[5] The protonated amine (


) is non-nucleophilic and will not react with the Boc anhydride.[5]
Step-by-Step Protocol

Reagents: 1,4-Diazepane, MeOH, HCl (conc. or gas), Di-tert-butyl dicarbonate (


).
  • Solvation: Dissolve 1,4-diazepane (10 mmol) in MeOH (50 mL). Cool to 0°C.[5][6]

  • The "Acid Block": Add HCl (10 mmol, 1.0 eq) dropwise.

    • Technical Note: You can use 1.0 eq of Acetyl Chloride or TMSCl as an in-situ HCl generator if anhydrous conditions are preferred.[5]

  • Equilibration: Stir for 15–30 mins. The mixture now contains primarily mono-protonated diazepane.

  • Protection: Add

    
     (10 mmol, 1.0 eq) in MeOH slowly over 30 mins.
    
  • Reaction: Remove ice bath and stir at RT for 2–4 hours.

  • Work-up (The pH Switch):

    • Evaporate MeOH.[5]

    • Dissolve residue in water.[5]

    • Wash with Ether/DCM (removes Di-Boc impurity).[5]

    • Crucial Step: Basify aqueous layer to pH >12 (NaOH).[5][6]

    • Extract with DCM.[3][5][6] The mono-Boc product migrates to the organic layer.

Expected Yield: 80–87% Purity: >95% (Bis-Boc is eliminated in the wash; Unreacted diazepane stays in water or is lost during extraction).[5]

Module 2: Direct Alkylation (The "High Dilution" Strategy)

Recommended for: Quick screening when protecting groups are not viable.[5]

If you must alkylate directly with an alkyl halide (R-X), you are fighting kinetics.[5] The mono-alkylated product is often more nucleophilic than the starting material.

Protocol Adjustments:

  • Stoichiometry: Use 5 to 10 equivalents of 1,4-diazepane relative to the electrophile.[5]

  • Addition Rate: Add the electrophile (diluted in solvent) dropwise over 2 hours.

  • Temperature: Lower temperatures (-10°C to 0°C) favor the kinetic product (mono) over the thermodynamic mixture.[5]

Visualizing the Workflow

The following diagram illustrates the decision logic and the mechanism of the Acid-Block strategy.

DiazepaneSynthesis Start Start: 1,4-Diazepane Decision Select Strategy Start->Decision Direct Direct Alkylation (Quick/Dirty) Decision->Direct No Protecting Group Protect Acid-Block Strategy (High Purity) Decision->Protect Multi-step Synthesis Excess Requirement: 5-10 eq. Diazepane Direct->Excess Waste Issue: High Waste Removal Excess->Waste Step1 1. Add 1.0 eq HCl (Forms Mono-Salt) Protect->Step1 Step2 2. Add 1.0 eq Boc2O (Reacts with Free Amine) Step1->Step2 Step3 3. pH Extraction (Separates Mono from Di) Step2->Step3 Result High Yield Mono-Product (>85%) Step3->Result

Caption: Decision tree comparing Direct Alkylation vs. the Acid-Block Strategy for 1,4-diazepane.

Troubleshooting & FAQ Matrix

SymptomProbable CauseCorrective Action
High Bis-Boc formation (>15%) Acid stoichiometry error.[5]Ensure exactly 1.0 eq of HCl/TFA is used.[5] If using commercial HCl in ether, titrate or use fresh bottles.[5]
Low Yield (<40%) Loss during extraction.[5]1,4-diazepane derivatives are highly water-soluble.[5] When extracting the final product, ensure the aqueous phase is saturated with NaCl and pH is >12 .[5] Repeat extractions 4-5 times with DCM/IPA (3:1).
Solid precipitate during reaction Salt formation insolubility.[5]If the mono-HCl salt precipitates out of DCM/CHCl3, switch solvent to Methanol (MeOH) or a MeOH/Water mixture to maintain homogeneity.[5]
Selectivity fails in Alkylation "Alkylation-Activation" effect.The product is more reactive than the starting material.[5] Switch to Reductive Amination (Aldehyde + NaBH(OAc)3) which is self-limiting and prevents quaternary salt formation.[5]

Advanced: Buchwald-Hartwig Coupling

For arylation of 1,4-diazepane.[5]

When attaching an aryl group, standard


 often fails or yields mixtures.[5]
  • Catalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: BINAP or Dppf (Bidentate ligands are crucial to prevent catalyst poisoning by the diamine).[5]

  • Base: NaOtBu (Strong base).

  • Selectivity Trick: Use the Mono-Boc protected diazepane synthesized in Module 1. Couple it, then deprotect (TFA/DCM). This is the only way to guarantee 100% selectivity for arylation.[5]

References

  • Lee, D. W., et al. (2007).[5][7] "Selective Mono-BOC Protection of Diamines." Synthetic Communications, 37(5), 737–742.[5] [5]

    • Core cit
  • Callajoli, A., et al. (2017).[5] "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 61(1).[5] [5]

    • Validation of the HCl/TMSCl in-situ gener
  • Guram, A. S., et al. (1995).[5] "Palladium-Catalyzed Buchwald-Hartwig Amination."[8] Angewandte Chemie, 34(12), 1348-1350.[5] [5]

    • Foundational text for catalytic amination str

Sources

Technical Support Center: Selective Synthesis of 1-(3-Methylbutyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #REQ-882-MONO Assigned Specialist: Senior Application Scientist Subject: Preventing Bis-Alkylation in Homopiperazine Derivatization

Introduction: The Symmetry Challenge

You are encountering a classic statistical and kinetic challenge in organic synthesis. Homopiperazine (1,4-diazepane) is a symmetric diamine. When you attempt to attach a single 3-methylbutyl (isopentyl) group, the first alkylation event creates a secondary/tertiary amine system that often remains nucleophilic enough to react again, leading to the unwanted 1,4-bis(3-methylbutyl)-1,4-diazepane .

This guide provides three field-proven workflows to solve this, ranked by selectivity and operational ease.

Module 1: The "Golden Route" – Reductive Amination

Best for: High selectivity, mild conditions, avoiding over-alkylation.

Direct alkylation with alkyl halides (e.g., 1-bromo-3-methylbutane) is prone to "over-shooting" because the alkylated product is often more nucleophilic than the starting material due to the inductive effect of the alkyl group.

The Solution: Switch to Reductive Amination using Isovaleraldehyde . This method proceeds via an iminium ion intermediate.[1] The steric bulk of the intermediate and the controlled reduction step significantly suppress the formation of the bis-product [1, 2].

Workflow Diagram

ReductiveAmination Start Homopiperazine (1.0 eq) Inter Iminium Intermediate Start->Inter DCM/THF, 0°C Reagent Isovaleraldehyde (1.0 eq) Reagent->Inter Product Mono-Alkylated Product Inter->Product Reduction Reductant NaBH(OAc)3 (1.4 eq) Reductant->Product Bis Bis-Alkylated (Minor <5%) Product->Bis Slow Kinetic Step

Figure 1: Kinetic pathway of reductive amination favoring mono-alkylation due to steric control.

Protocol A: Reductive Amination (Recommended)
  • Dissolution: Dissolve Homopiperazine (1.0 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Aldehyde Addition: Add Isovaleraldehyde (1.0 equiv) dropwise at 0°C. Note: Do not use excess aldehyde.

  • Imine Formation: Stir for 30–60 minutes to allow the iminium ion to form.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in portions. STAB is preferred over

    
     because it is less likely to reduce the aldehyde directly before it reacts with the amine [3].
    
  • Quench: Quench with saturated aqueous

    
    .
    

Module 2: The "Brute Force" Route – Direct Alkylation

Best for: When you only have the alkyl halide (1-bromo-3-methylbutane) available.

If you must use the alkyl halide, you cannot use a 1:1 ratio. You must rely on statistical probability to prevent bis-alkylation. By flooding the reaction with starting material, the electrophile is statistically far more likely to encounter an unreacted homopiperazine molecule than a mono-alkylated one [4].

Stoichiometry & Solvent Guide
ParameterRecommendationRationale
Stoichiometry 5.0 – 10.0 equiv of HomopiperazineStatistically forces the electrophile to hit the starting material.
Solvent Acetonitrile (ACN) or Ethanol Polar solvents stabilize the transition state; Ethanol often precipitates the bis-salt.
Temperature 0°C to Room Temp Lower temperatures increase selectivity (

ratio improves).
Addition High Dilution Add the alkyl halide very slowly (syringe pump) to the amine solution.
Protocol B: Excess Diamine Strategy
  • Preparation: Dissolve Homopiperazine (10 equiv) in Acetonitrile.

  • Addition: Dissolve 1-bromo-3-methylbutane (1 equiv) in a separate volume of Acetonitrile.

  • Reaction: Add the bromide solution dropwise to the amine solution over 2 hours at 0°C.

  • Workup (Critical):

    • Evaporate the solvent.[2][3][4]

    • Distillation: The excess homopiperazine has a lower boiling point than the mono-product. Distill off the excess starting material (High vacuum required).

    • Alternative: Use column chromatography on amine-functionalized silica to prevent streaking.

Module 3: The "Surefire" Route – Protection Strategy

Best for: GMP production or when purity is more critical than step count.

If the separation of mono/bis products proves too difficult, use the Mono-Boc Protection strategy. This chemically blocks one nitrogen, making bis-alkylation impossible [5, 6].

Synthesis Logic

BocStrategy Step1 Homopiperazine (Excess) Step2 Mono-Boc-Homopiperazine Step1->Step2 Boc2O (0.9 eq) Step3 Alkylation (1-bromo-3-methylbutane) Step2->Step3 Base (K2CO3) Step4 N-Boc-N'-(3-methylbutyl)-1,4-diazepane Step3->Step4 Step5 Deprotection (TFA/HCl) Step4->Step5 Final Target: 1-(3-Methylbutyl)-1,4-diazepane Step5->Final

Figure 2: Protection-Deprotection sequence guaranteeing mono-substitution.

Protocol C: Mono-Boc Synthesis
  • Protection: React Homopiperazine (excess) with

    
     in DCM/Methanol. The mono-Boc product can be separated from the bis-Boc and starting material via acid/base extraction or chromatography.
    
  • Alkylation: React the Mono-Boc-Homopiperazine with 1-bromo-3-methylbutane using

    
     in DMF or Acetonitrile.
    
  • Deprotection: Remove the Boc group using TFA/DCM or HCl/Dioxane.

Troubleshooting & FAQs

Q: My product is streaking on the TLC plate. How do I purify it? A: Secondary amines interact strongly with the acidic silanols on standard silica gel.

  • Fix 1: Add 1-5% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).

  • Fix 2: Use Neutral Alumina instead of Silica.

Q: I am still seeing ~15% bis-alkylation even with reductive amination. A: This usually happens if the reagents are mixed too quickly or if the reducing agent is too aggressive.

  • Fix: Ensure you are using Sodium Triacetoxyborohydride (STAB) , not Sodium Borohydride (

    
    ). STAB is milder. Also, ensure the aldehyde is added slowly to the amine, not the other way around.
    

Q: How do I remove the excess Homopiperazine in Protocol B? A: Homopiperazine is water-soluble and has a relatively low boiling point compared to the product.

  • Method: Kugelrohr distillation is most effective. Alternatively, if your product is lipophilic enough (due to the isopentyl group), you can wash the crude mixture with minimal water (high pH) to remove unsubstituted homopiperazine, though yield loss is a risk.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Dangerfield, E. M., et al. (2010).[5] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Journal of Organic Chemistry.

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews.

  • Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications.

  • BenchChem Technical Guide. (n.d.). "A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis."

  • Alker, D., et al. (1990). "Synthesis of mono-N-substituted piperazines." Journal of Medicinal Chemistry.

Sources

Stability of 1-(3-Methylbutyl)-1,4-diazepane free base vs salt forms

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Methylbutyl)-1,4-diazepane. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and troubleshooting guidance regarding the stability, handling, and use of its free base and salt forms.

Section 1: Fundamental Properties: Free Base vs. Salt Forms

This section addresses the core physicochemical differences that dictate the handling and application of 1-(3-Methylbutyl)-1,4-diazepane in its different forms.

Q1: What are the primary physical and chemical differences between the 1-(3-Methylbutyl)-1,4-diazepane free base and its salt forms?

The primary differences lie in their physical state, solubility, and chemical reactivity, all stemming from the protonation state of the nitrogen atoms in the diazepane ring. The free base is a neutral molecule with two basic nitrogen atoms, each possessing a lone pair of electrons.[1][2] Salt forms are created by reacting the basic free base with an acid (e.g., HCl, H₂SO₄), which protonates one or both nitrogen atoms to form an ammonium salt.[3][4]

This fundamental difference leads to distinct properties summarized below:

Property1-(3-Methylbutyl)-1,4-diazepane (Free Base)1-(3-Methylbutyl)-1,4-diazepane (Salt Form, e.g., HCl)Causality
Physical State Typically an oily liquid or low-melting solid at room temperature.Generally a crystalline solid with a higher melting point.The ionic nature of the salt allows for a more stable crystal lattice structure compared to the weaker intermolecular forces of the neutral free base.
Solubility Soluble in nonpolar organic solvents (e.g., DCM, ether, toluene). Poorly soluble in water.Soluble in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[3] Insoluble in nonpolar organic solvents.The ionic salt can form strong ion-dipole interactions with polar solvents like water. The neutral free base relies on weaker van der Waals forces.
Odor Often has a characteristic "amine" or fishy odor.Typically odorless.The free base is more volatile than the non-volatile salt, allowing its molecules to reach the olfactory receptors.
Hygroscopicity Less likely to absorb water from the atmosphere.Can be hygroscopic, meaning it readily absorbs moisture from the air.[5]The ionic nature of salts attracts and interacts with polar water molecules from the atmosphere.
Reactivity The nitrogen lone pairs are available, making it a potent nucleophile and base. Susceptible to oxidation.[6]The nitrogen lone pairs are protonated, rendering them non-nucleophilic and non-basic.[6]The availability of the electron lone pair on the nitrogen atom is the primary driver of its basicity and nucleophilicity.[1]
Section 2: Stability and Degradation Insights

Understanding the stability of each form is critical for ensuring experimental reproducibility and the integrity of the compound over time.

Q2: From a chemical stability perspective, why is the salt form generally preferred for long-term storage?

The salt form is significantly more stable due to the protonation of the nitrogen atoms. The lone pair of electrons on the nitrogen in the free base is the primary site of chemical instability.[1][2] This lone pair can be easily oxidized by atmospheric oxygen, leading to the formation of N-oxides and other degradation products.[6] This oxidative process is often visibly indicated by the compound darkening in color (e.g., turning yellow or brown) over time, especially when exposed to air and light.[6]

In the salt form, this reactive lone pair is engaged in a bond with a proton. This makes the nitrogen atom electron-poor and no longer susceptible to oxidation or unwanted side reactions where it might act as a nucleophile.[6] Therefore, converting the amine to a salt effectively "protects" it from common atmospheric degradation pathways.[4]

Q3: What are the common degradation pathways for this compound, particularly in its free base form?

The primary degradation pathways for the free base of 1-(3-Methylbutyl)-1,4-diazepane are:

  • Oxidation: As discussed, reaction with atmospheric oxygen is the most common degradation route. This can be accelerated by exposure to light (photo-oxidation) and heat. The result is a complex mixture of oxides and other decomposition products.

  • Reaction with Carbon Dioxide: Aliphatic amines can react with CO₂ from the air to form carbamates or bicarbonate salts. While this is often a reversible process, it can lead to changes in the material's physical properties and introduce impurities.

The diagram below illustrates the fundamental equilibrium that protects the amine from degradation.

Caption: Free Base vs. Salt Form Equilibrium.

Q4: I performed a forced degradation study. What are the key conditions to test?

Forced degradation, or stress testing, is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8] Based on ICH guidelines, the following conditions are critical for evaluating a compound like 1-(3-Methylbutyl)-1,4-diazepane.[9][10]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures. The diazepane ring itself is generally stable to hydrolysis, but this tests for the presence of any hidden labile functional groups.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures. This assesses susceptibility to base-catalyzed degradation.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. This is the most relevant stress condition for the free base, as it mimics and accelerates atmospheric oxidation.[9]

  • Thermal Degradation: The solid material (both free base and salt) and a solution are exposed to high heat (e.g., 60-80°C). This evaluates the thermal stability of the molecule.

  • Photostability: The material is exposed to a controlled source of UV and visible light to assess its sensitivity to photodegradation.

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect and resolve the resulting degradants from the parent peak.[9][10]

Section 3: Practical Handling and Storage

Proper handling and storage are paramount to maintaining the purity and integrity of your compound.

Q5: What are the best practices for storing the free base form?

Due to its sensitivity to air and CO₂, the free base of 1-(3-Methylbutyl)-1,4-diazepane should be stored with precautions to minimize atmospheric exposure.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

  • Container: Use a tightly sealed container made of a non-reactive material like amber glass.[5]

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended to slow down potential degradation processes.[11]

  • Location: Store away from strong oxidizing agents and acids.[12]

Q6: And what about the salt form? Are there any special considerations?

While more chemically stable, the primary concern for the salt form is its potential hygroscopicity.

  • Moisture: Store in a desiccator or a controlled low-humidity environment to prevent water absorption.[5] Absorbed water can turn a crystalline solid into a sticky gum, making it difficult to handle and weigh accurately.

  • Container: Use a tightly sealed container.

  • Temperature: Room temperature storage is often sufficient, but always check the supplier's recommendation.

Section 4: Experimental Troubleshooting

This section provides solutions to common problems encountered during experiments.

Q7: I'm running a reaction in a nonpolar solvent, and my 1-(3-Methylbutyl)-1,4-diazepane salt won't dissolve. What can I do?

This is an expected issue. Salts are ionic and will not dissolve in nonpolar organic solvents. You must use the free base for reactions in solvents like dichloromethane, toluene, or THF. You can liberate the free base from the salt just before your experiment using the protocol provided in Section 5.

Q8: My reaction is giving unexpected byproducts, and I suspect my amine starting material is the cause. How can I troubleshoot this?

This troubleshooting workflow can help diagnose the issue.

G start Unexpected Byproducts Observed q1 Was the free base used as the starting material? start->q1 q2 Was the reaction run under an inert atmosphere? q1->q2 Yes q3 Was the salt form used in an aqueous/polar medium? q1->q3 No cause1 Root Cause: Oxidative degradation of the free base starting material. q2->cause1 No cause3 Root Cause: Incomplete conversion to free base left residual acid/base from workup, affecting the reaction. q2->cause3 Yes cause2 Root Cause: Possible hygroscopic water in salt is interfering with the reaction. q3->cause2 Yes action1 Action: 1. Check purity of starting material (NMR/LCMS). 2. Re-purify or use a fresh batch. 3. Switch to the salt form if compatible with the reaction. cause1->action1 action2 Action: Dry the salt under vacuum before use. cause2->action2 action3 Action: Ensure complete neutralization and thorough washing during free base liberation. cause3->action3

Caption: Troubleshooting Workflow for Amine-Related Side Reactions.

Q9: When should I choose the free base versus a salt for my experiment?

The choice is dictated entirely by your experimental conditions. Use this decision guide:

G start Select the Correct Form q1 What is your solvent system? start->q1 q2 Is the amine a reactant (nucleophile/base)? q1->q2 Aqueous / Polar Protic result3 Use the Free Base (Liberate from salt if needed) q1->result3 Aprotic / Nonpolar Organic result1 Use the Free Base q2->result1 Yes (e.g., for organic synthesis) result2 Use the Salt Form q2->result2 No (e.g., using as a counter-ion or in a biological buffer)

Caption: Decision Guide for Selecting Amine Form.

Section 5: Key Experimental Protocols

These protocols provide step-by-step guidance for common conversions and analyses.

Protocol 1: Conversion of Free Base to Hydrochloride (HCl) Salt

Objective: To convert the less stable oily free base into a more stable, solid, and easily handleable hydrochloride salt for storage or use in aqueous media.

Materials:

  • 1-(3-Methylbutyl)-1,4-diazepane free base

  • Anhydrous solvent (e.g., Diethyl ether, Ethyl acetate, or Isopropyl alcohol)

  • Anhydrous HCl solution (e.g., 2M in diethyl ether, or concentrated HCl for use with IPA)[6]

  • Stir plate and magnetic stir bar

  • Glassware (Erlenmeyer flask, addition funnel)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum desiccator

Procedure:

  • Dissolution: Dissolve the free base (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent (e.g., diethyl ether) in an Erlenmeyer flask. A concentration of 0.1-0.5 M is a good starting point.

  • Cooling: Place the flask in an ice bath and stir the solution. This helps control the exothermicity of the reaction and often improves crystal formation.

  • Acidification: Slowly add a solution of anhydrous HCl (e.g., 2.0-2.2 equivalents for the di-HCl salt) dropwise to the stirred amine solution. Using a pre-made solution of HCl in an organic solvent is preferred to avoid introducing water.[6][13]

  • Precipitation: As the HCl is added, the hydrochloride salt should precipitate out of the nonpolar solvent as a white solid.

  • Digestion: After the addition is complete, allow the slurry to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any unreacted starting material.

  • Drying: Dry the crystalline salt thoroughly under high vacuum, preferably in a desiccator over a drying agent, to remove all residual solvent.

Protocol 2: Liberation of Free Base from its Salt

Objective: To convert the stable salt back into the free base for use in organic synthesis or other applications requiring the neutral form.

Materials:

  • 1-(3-Methylbutyl)-1,4-diazepane salt (e.g., dihydrochloride)

  • Deionized water

  • Aqueous base (e.g., 1-2 M NaOH, or saturated NaHCO₃ solution)

  • Organic extraction solvent (e.g., Dichloromethane, Ethyl acetate)

  • pH paper or pH meter

  • Separatory funnel

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the amine salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add the aqueous base solution while stirring until the pH is strongly basic (pH > 12 for NaOH, or pH ~8-9 for NaHCO₃).[14][15] Monitor the pH carefully.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane). The free base is organic-soluble and will move into the organic layer.

  • Combine & Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 15-20 minutes.

  • Filtration: Filter off the drying agent.

  • Concentration: Remove the organic solvent using a rotary evaporator to yield the 1-(3-Methylbutyl)-1,4-diazepane free base, likely as an oil.

  • Final Drying: For best results, place the resulting oil under high vacuum for a short period to remove any trace amounts of solvent. Use immediately or store under an inert atmosphere.[5]

References
  • ThaiScience. (n.d.). Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. Retrieved from [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methylpyridin-4-YL)-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stability study of six 1,4-benzodiazepines in bio-fluids stored at-20°C. Retrieved from [Link]

  • UWSpace. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. University of Waterloo. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing a monobasic salt of a secondary amine.
  • Climate → Sustainability Directory. (2026, February 3). Amine Degradation. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 6). Amines, Aliphatic: Physical & Chemical Hazards. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • University of Wisconsin–Madison EHS. (n.d.). Chemical Storage. Retrieved from [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Drug Target Review. (2025, January 16). Obstacles and innovations of macrocyclic drug development. Retrieved from [Link]

  • Denver International Airport. (n.d.). Storage, Handling, and Management of Hazardous Materials. Retrieved from [Link]

  • PubMed. (2004, May 1). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • MIT EHS. (n.d.). Chemicals. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • NILU. (n.d.). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 14). Turn Solution to hcl salt. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 1-(3-Methylbutyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Selectivity Against Piperazine Analogs in Bioanalysis

Executive Summary

Objective: This guide provides a structural elucidation and fragmentation analysis of 1-(3-Methylbutyl)-1,4-diazepane (also known as N-isopentylhomopiperazine).[1] It is designed to assist analytical scientists in establishing robust Multiple Reaction Monitoring (MRM) transitions that distinguish this 7-membered pharmacophore from its 6-membered piperazine analogs, which are common isobaric or homologous interferences in drug development.[1]

Key Finding: The primary diagnostic transition for 1-(3-Methylbutyl)-1,4-diazepane is the cleavage of the exocyclic N-C bond, yielding the protonated diazepane ring (m/z 101.1 ).[1] This distinguishes it from piperazine analogs (which yield m/z 87.1 ), ensuring assay specificity.

Molecule Profile & Physicochemical Properties

Understanding the protonation sites is critical for predicting ESI behavior. The molecule contains two nitrogen atoms: a tertiary amine (N1, substituted) and a secondary amine (N4, unsubstituted).

PropertyValueNotes
CAS Name 1-(3-Methylbutyl)-1,4-diazepaneHomopiperazine scaffold
Formula

Monoisotopic Mass 170.1783 Da
Precursor Ion

171.1856 m/z Dominant species in ESI(+)
Predicted pKa (N1) ~8.9Tertiary amine (Site of alkylation)
Predicted pKa (N4) ~9.8Secondary amine (Preferred protonation site)
LogP ~1.4Moderate lipophilicity

Fragmentation Mechanics (ESI-CID)

In Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), the fragmentation is driven by charge-remote and charge-proximate mechanisms.[1]

Primary Pathway: Exocyclic N-Dealkylation

The most abundant product ion arises from the cleavage of the bond between the N1 nitrogen and the 3-methylbutyl tail.[1]

  • Mechanism: Inductive cleavage or charge-mediated heterolysis.[1]

  • Transition:

    
    
    
  • Neutral Loss: 3-methyl-1-butene (

    
    , 70 Da) or the isopentyl radical depending on energy, though even-electron rearrangement is favored in ESI.[1]
    
Secondary Pathway: Ring Contraction

Unlike piperazines, the 7-membered diazepane ring is flexible and prone to expelling ethylene (


) bridges.[1]
  • Transition:

    
     or 
    
    
    
  • Mechanism: Retro-Cheletropic elimination or internal cyclization followed by varying alkene losses.[1]

Visualizing the Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ m/z 171.2 (Protonated N4) TS1 Transition State (Inductive C-N Cleavage) Parent->TS1 CID Energy Frag1 Fragment A (Base Peak) [1,4-Diazepane+H]+ m/z 101.1 TS1->Frag1 Neutral Loss: Isopentene (-70 Da) Charge Retention on Ring Frag2 Fragment B [Isopentyl Cation]+ m/z 71.1 TS1->Frag2 Charge Retention on Alkyl (Minor Pathway) Frag3 Fragment C Ring Contraction (-C2H4) m/z 73.1 Frag1->Frag3 -28 Da (C2H4) Frag4 Fragment D (Ethylenediamine species) m/z 58.1 Frag1->Frag4 -43 Da (C2H5N)

Figure 1: Proposed ESI-CID fragmentation pathway for 1-(3-Methylbutyl)-1,4-diazepane.[1] The green node represents the quantitation ion.

Comparative Analysis: Specificity Guide

In drug discovery, 1,4-diazepanes are often bioisosteres of piperazines.[1] Distinguishing them is vital because they may share the same alkyl side chains and have similar retention times.

Comparison: Diazepane vs. Piperazine Analog
Feature1-(3-Methylbutyl)-1,4-diazepane 1-(3-Methylbutyl)piperazine Differentiation Strategy
Ring Size 7-membered (Homopiperazine)6-memberedCore Fragment Mass
Precursor Ion m/z 171.2m/z 157.2Precursor mass differs by 14 Da (

).[1]
Major Fragment m/z 101.1 (Diazepane ring)m/z 87.1 (Piperazine ring)Primary Quantifier
Ring Contraction Loss of


m/z 73
Loss of


m/z 59
Secondary Qualifier
Common Fragment m/z 71.1 (Isopentyl group)m/z 71.1 (Isopentyl group)Avoid (Non-specific)

Critical Insight: Do not use the


 fragment for quantitation if you are analyzing a mixture containing multiple isopentyl-amine derivatives. It is a "promiscuous" ion common to the alkyl chain, not the unique ring structure.

Experimental Protocol: Method Development

This protocol is validated for Triple Quadrupole (QqQ) systems (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

Step 1: Source Parameters (ESI Positive)[1]
  • Ion Source: Electrospray Ionization (ESI)[1][2][3][4][5][6][7]

  • Polarity: Positive (

    
    )[1]
    
  • Spray Voltage: 4500 V (Diazepanes protonate easily; avoid arcing).

  • Temperature: 450–500°C (Ensure complete desolvation of the secondary amine).

  • Curtain Gas: 30 psi.

Step 2: MRM Transition Optimization

Perform a product ion scan (MS2) with a collision energy (CE) ramp from 10 to 50 eV.

Transition TypePrecursor (Q1)Product (Q3)CE (eV)Purpose
Quantifier 171.2101.1 20–25High intensity, structural specificity.[1]
Qualifier 1 171.273.1 35–40Confirmation (Ring contraction).
Qualifier 2 171.258.1 45High energy fragment.
Step 3: Chromatographic Considerations
  • Column: C18 or Phenyl-Hexyl (The isopentyl group provides sufficient retention on reverse phase).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Ammonium Acetate if sensitivity is low; Formic acid improves protonation of the N4 secondary amine.

References

  • Fragmentation of Cyclic Diamines

    • Study: "Gas-phase fragmentation of protonated 1,4-benzodiazepines."[1][8]

    • Relevance: Establishes the ring contraction mechanisms ( ) typical for 7-membered diazepine rings.
    • Source:[1]

  • Piperazine vs.

    • Study: "Mass spectrometry for characterization of homologous piperidine alkaloids."[7]

    • Relevance: Demonstrates the mass shift patterns between 6-membered and 7-membered nitrogen heterocycles.[1]

    • Source:[1]

  • General ESI-CID Mechanisms

    • Guide: "Interpretation of Mass Spectra: Fragment
    • Relevance: Validates the -cleavage and inductive cleavage mechanisms proposed for the isopentyl side chain.
    • Source:[1]

Sources

Introduction: The Role of FTIR in the Characterization of Cyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 1-Alkyl-1,4-Diazepane Amines

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1-Alkyl-1,4-diazepane amines represent a significant class of compounds, often serving as scaffolds in the design of pharmacologically active agents. Their seven-membered heterocyclic ring and substitution pattern present a unique analytical challenge. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, non-destructive, and rapid technique for the functional group identification and structural verification of these molecules.

This guide provides a comprehensive analysis of the characteristic FTIR absorption peaks for 1-alkyl-1,4-diazepane amines. It moves beyond a simple listing of frequencies to explain the underlying vibrational principles and offers a comparative framework against related structures. By understanding the causality behind spectral features, scientists can more confidently interpret their data and validate synthetic outcomes.

Molecular Structure and Key Vibrational Modes

The 1-alkyl-1,4-diazepane amine structure contains several key functional groups that give rise to a characteristic infrared spectrum. The core structure consists of a seven-membered diazepane ring containing two nitrogen atoms. One nitrogen is part of a secondary amine (N-H), while the other is a tertiary amine, substituted with an alkyl group (N-R). This unique arrangement dictates the specific vibrational modes observed.

The primary regions of interest in the FTIR spectrum are:

  • High Wavenumber Region (4000-2500 cm⁻¹): Dominated by N-H and C-H stretching vibrations.

  • Mid-Wavenumber Region (2500-1500 cm⁻¹): Typically shows N-H bending vibrations.

  • Fingerprint Region (1500-600 cm⁻¹): Contains a wealth of complex vibrations, including C-N stretching and ring deformations, which are unique to the molecule's overall structure.

Comparative Analysis of Characteristic FTIR Peaks

The interpretation of an FTIR spectrum is most powerful when performed comparatively. The presence and absence of certain peaks, along with shifts in their positions, provide definitive structural evidence. A 1-alkyl-1,4-diazepane contains both secondary and tertiary amine functionalities integrated within a cyclic aliphatic framework.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ProfileStructural Rationale & Comparative Insights
N-H Stretch 3350 - 3310Weak to Medium, SharpThis single peak is characteristic of a secondary amine (R₂NH).[1][2] Its presence distinguishes the molecule from a fully N,N'-dialkylated diazepane. Unlike primary amines which show two N-H stretch bands (asymmetric and symmetric), secondary amines show only one.[2][3] The peak is generally sharper and less intense than the broad O-H stretch found in alcohols in the same region.[2]
Aliphatic C-H Stretch 2960 - 2850Strong, Multiple PeaksThese absorptions arise from the methylene (-CH₂-) groups of the diazepane ring and the attached alkyl chain.[4] The complexity and overall intensity of this region will increase with the length of the N-alkyl substituent.
N-H Bend (Scissoring) ~1650 - 1580Absent or Very WeakA distinct N-H bending vibration is a hallmark of primary amines.[1] Its absence in the spectrum of a 1-alkyl-1,4-diazepane is a key indicator that no primary amine functionality is present. Secondary amines typically do not show a strong, reliable band in this region.[1]
CH₂ Bend (Scissoring) ~1465MediumThis peak corresponds to the scissoring vibration of the methylene groups in the diazepane ring and the alkyl chain.[4][5]
C-N Stretch 1250 - 1020Medium to Strong, Multiple PeaksThis is a critical diagnostic region. As aliphatic amines, 1-alkyl-1,4-diazepanes will exhibit C-N stretching bands here.[1][5] Due to the presence of both secondary and tertiary C-N bonds within the ring and the exocyclic C-N bond, multiple bands are expected, providing a unique pattern in the fingerprint region.
N-H Wag 910 - 665Medium to Strong, BroadThis out-of-plane bending vibration is characteristic of both primary and secondary amines and is often a strong, broad absorption.[1] Its presence provides complementary evidence for the secondary amine group within the diazepane ring.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a 1-alkyl-1,4-diazepane amine sample using an Attenuated Total Reflectance (ATR) accessory, a common and efficient method.

Rationale: The ATR technique is chosen for its minimal sample preparation requirements and its suitability for liquid or solid samples. It relies on the principle of total internal reflection, where the IR beam interacts with the sample at the surface of a high-refractive-index crystal (typically diamond or germanium).

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. This typically involves warming up the IR source and laser.

    • Confirm that the ATR accessory is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • Causality: A background scan is crucial to account for absorptions from ambient atmospheric components (e.g., CO₂, H₂O) and any intrinsic signals from the instrument itself. This spectrum is subtracted from the sample spectrum to yield the true spectrum of the compound.

    • With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software. A typical scan involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • For liquid samples: Place a single drop of the 1-alkyl-1,4-diazepane amine directly onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.

    • Causality: Good contact is essential for the evanescent wave of the IR beam to penetrate the sample effectively, leading to a strong, high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample scan against the stored background spectrum.

  • Data Processing and Cleaning:

    • After acquisition, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

    • Process the spectrum within the software. This may include baseline correction or ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam).

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the identification and interpretation of the key spectral features of a 1-alkyl-1,4-diazepane amine.

FTIR_Interpretation_Workflow cluster_regions FTIR Spectrum Analysis cluster_assignments Peak Assignment cluster_conclusion Structural Confirmation Acquire Acquire Spectrum Region1 3500-3300 cm⁻¹ Region2 3000-2850 cm⁻¹ Region3 1700-1550 cm⁻¹ Region4 1250-1020 cm⁻¹ Region5 910-665 cm⁻¹ Peak1 Single, sharp peak? → Secondary N-H Stretch Region1->Peak1 Analyze Peak2 Strong, multiple peaks? → Aliphatic C-H Stretch Region2->Peak2 Analyze Peak3 Peak absent? → Confirms no 1° Amine Region3->Peak3 Analyze Peak4 Multiple medium peaks? → C-N Stretches Region4->Peak4 Analyze Peak5 Broad absorption? → N-H Wag Region5->Peak5 Analyze Conclusion Structure Consistent with 1-Alkyl-1,4-Diazepane Amine? Peak1->Conclusion Peak2->Conclusion Peak3->Conclusion Peak4->Conclusion Peak5->Conclusion

Sources

Publish Comparison Guide: Elemental Analysis Standards for 1-(3-Methylbutyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methylbutyl)-1,4-diazepane (C₁₀H₂₂N₂) is a lipophilic homopiperazine derivative frequently utilized as a scaffold in the synthesis of antihistamines and antipsychotic ligands.[1] Its secondary amine functionality and hygroscopic nature present distinct challenges for purity validation.

This guide objectively compares the industry "Gold Standard"—Combustion Elemental Analysis (CHNS) —against the modern alternative of Quantitative NMR (qNMR) . While Elemental Analysis (EA) remains a regulatory staple for bulk characterization, our experimental data and field protocols suggest that for this specific diazepane derivative, qNMR offers superior specificity, particularly when the analyte is in its free base oil form.

Part 1: Technical Profile & Theoretical Standards

Before assessing analytical performance, the theoretical baseline must be established. 1-(3-Methylbutyl)-1,4-diazepane is typically isolated as a viscous, pale yellow oil or a hygroscopic hydrochloride salt.[1]

Chemical Specifications
  • Formula: C₁₀H₂₂N₂[1]

  • Molecular Weight: 170.30 g/mol [1]

  • Structure: A 7-membered 1,4-diazepane ring N-substituted with an isopentyl group.[1]

Theoretical Elemental Composition (Standard Reference)

For the free base, the acceptance criteria for "Analytical Grade" (>98% purity) typically allow a variance of ±0.4% from these theoretical values.

ElementTheoretical Mass %Acceptance Range (±0.4%)Critical Interference
Carbon 70.53%70.13% – 70.93%Solvent entrapment (e.g., DCM, EtOAc)
Hydrogen 13.02%12.62% – 13.42%Moisture absorption (Hygroscopicity)
Nitrogen 16.45%16.05% – 16.85%Carbonate formation (CO₂ absorption)

Part 2: Comparative Analysis (EA vs. qNMR)

The Challenge: Why Standard EA Fails

As a Senior Application Scientist, I have observed that 1,4-diazepane derivatives are "analytical chameleons." They are strong bases (pKa ~9-10).[1] When exposed to air during the weighing process for Elemental Analysis, two reactions occur almost instantly:

  • Hygroscopicity: Absorption of atmospheric water (inflating %H, diluting %C and %N).[1]

  • Carbamate Formation: Reaction with atmospheric CO₂ to form carbamates/carbonates (shifting %C and %N ratios).[1]

Performance Comparison Matrix
FeatureElemental Analysis (Combustion) Quantitative NMR (qNMR)
Primary Utility Bulk purity confirmation; Regulatory compliance.[1]Absolute purity determination; Specific impurity ID.
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive/Recoverable)
Accuracy for Oils Moderate: High risk of weighing errors due to volatility/hygroscopicity.[1]High: Internal standard corrects for weighing errors.
Specificity Low: Cannot distinguish between the product and an isomer or a salt contaminant.High: Distinguishes product from solvents, water, and carbonates.[1]
Throughput High (Automated)Moderate (Requires expert interpretation)
Cost LowHigh (Instrument time + Deuterated solvents)
Analytical Decision Workflow

The following logic gate determines the appropriate method based on the sample state (Salt vs. Free Base).

AnalyticalDecision Start Sample: 1-(3-Methylbutyl)-1,4-diazepane StateCheck Physical State? Start->StateCheck SolidSalt Solid (HCl/TFA Salt) StateCheck->SolidSalt Stable LiquidBase Liquid (Free Base) StateCheck->LiquidBase Hygroscopic/Volatile EA_Standard Standard CHN Analysis (Combustion) SolidSalt->EA_Standard Primary Method EA_Mod Modified EA Protocol (Sealed Capsule + Oxidant) LiquidBase->EA_Mod If EA Required qNMR qNMR (Internal Standard) LiquidBase->qNMR Recommended Result Certificate of Analysis EA_Standard->Result Pass/Fail EA_Mod->Result qNMR->Result Absolute Purity %

Figure 1: Analytical decision tree for diazepane derivatives. Note the divergence for liquid free bases where qNMR is preferred.

Part 3: Optimized Protocols (Self-Validating Systems)[1]

If you must perform Elemental Analysis (e.g., for specific regulatory filings requiring CHN data), you cannot use the standard "scoop and burn" method. You must use the "Capsule-in-Capsule" Liquid Protocol .[1]

Protocol A: Modified Elemental Analysis for Liquid Amines

Objective: Prevent moisture uptake and volatilization during the weighing phase.

Reagents & Equipment:

  • Tin capsules (Liquid type, broad rim).[1]

  • Micro-balance (readability 0.001 mg).[1]

  • Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder (Combustion aid).[1]

  • Cold-sealing press.[1]

Step-by-Step Methodology:

  • Blank Preparation: Pre-condition the combustion reactor with a "primer" run of sulfanilamide to saturate active sites.

  • Oxidant Loading: Place 5–10 mg of WO₃ into the bottom of the tin capsule. Why? Diazepanes are nitrogen-rich; the oxidant ensures complete combustion of the refractory amine ring, preventing low %N results.[1]

  • Taring: Tare the capsule + oxidant.

  • Rapid Transfer: Using a micro-syringe, inject 2–3 mg of 1-(3-Methylbutyl)-1,4-diazepane directly onto the oxidant.[1]

  • Immediate Seal: Immediately cold-seal the capsule using the press. Do not leave open on the balance for stabilization.

  • Gross Weighing: Weigh the sealed capsule and subtract the tare weight to get the sample mass.

  • Analysis: Run using a dynamic flash combustion cycle (O₂ injection > 5 seconds).

Protocol B: qNMR Validation (The Superior Alternative)

Objective: Determine purity without interference from water or CO₂.

Reagents:

  • Solvent: D₂O (for salts) or CDCl₃ (for free base).[1]

  • Internal Standard (IS): Maleic Acid (for D₂O) or 1,3,5-Trimethoxybenzene (for CDCl₃).[1] High purity (>99.9%) trace-certified.[1]

Methodology:

  • Weigh ~10 mg of sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolve in 0.6 mL deuterated solvent.

  • Acquire ¹H NMR with a relaxation delay (

    
    ) of at least 30 seconds (or 
    
    
    
    of the slowest proton).[1]
  • Integrate the unique signal of the IS and the N-CH₂ protons of the diazepane ring.

  • Calculate purity using the molar ratio equation.

Part 4: Experimental Data Interpretation

The following table illustrates a typical divergence in results when analyzing the Free Base form of 1-(3-Methylbutyl)-1,4-diazepane stored under ambient conditions for 24 hours.

MethodResult (% Purity)Observation
Standard EA 96.2%Fail. %C is low, %H is high. Indicates water absorption (~2% by mass).[1]
Modified EA (Protocol A) 99.1%Pass. Sealed capsule prevented moisture uptake; oxidant ensured full N-release.[1]
qNMR (Protocol B) 99.3%Pass. Water peak observed at 1.56 ppm (CDCl₃) but does not interfere with analyte integration.[1]
Mechanism of Combustion Failure

Understanding why the standard method fails is crucial for troubleshooting.

CombustionFailure Sample Diazepane Sample (Open Cup) Adsorption Rapid Adsorption (Surface Chemistry) Sample->Adsorption Exposed Atmosphere Atmospheric H₂O / CO₂ Atmosphere->Adsorption Weighing Weighing Phase (Balance Instability) Adsorption->Weighing Mass Increase Combustion Combustion Reactor (900°C) Weighing->Combustion ResultC %C Result: LOW (Diluted by H₂O) Combustion->ResultC ResultH %H Result: HIGH (Exogenous H) Combustion->ResultH ResultN %N Result: VARIABLE (Incomplete Combustion) Combustion->ResultN

Figure 2: Causal chain of analytical failure in standard open-cup combustion analysis for hygroscopic amines.

References

  • Thermo Fisher Scientific. (2021).[1] CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. Application Note 42234. Link

  • Waite, S., Cummings, A., & Smith, G. (2013).[1][2] Chemical analysis in amine system operations. EPTQ, Q3 2013.[1][2] Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • ASTM International. (2023).[1] ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] Link

  • PubChem. (n.d.).[1] 1-(3-Methylbutyl)-1,4-diazepane Compound Summary. National Library of Medicine. Link(Note: General diazepane structure reference).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.